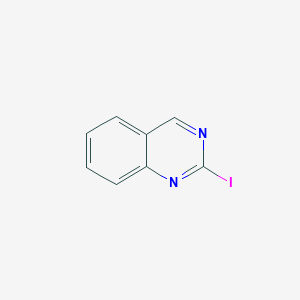![molecular formula C20H15N3O2 B3098126 6-methyl-4-phenyl-3-[(E)-2-phenylethenyl]-[1,2]oxazolo[3,4-d]pyridazin-7-one CAS No. 133069-19-9](/img/structure/B3098126.png)
6-methyl-4-phenyl-3-[(E)-2-phenylethenyl]-[1,2]oxazolo[3,4-d]pyridazin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-methyl-4-phenyl-3-[(E)-2-phenylethenyl]-[1,2]oxazolo[3,4-d]pyridazin-7-one” is a chemical compound with the molecular formula C12H9N3O2. It has an average mass of 227.219 Da and a monoisotopic mass of 227.069473 Da . Pyridazinone, a derivative of pyridazine, has been found to exhibit a wide range of pharmacological activities .
Scientific Research Applications
Synthesis and Transformation of Heterocyclic Compounds : Studies have been conducted on the synthesis and transformation of various heterocyclic compounds, including oxazolo and pyridazinium derivatives. For instance, Satoh, Miyasaka, and Arakawa (1982) explored the reaction of oxazolo[3, 2-b]pyridazinium perchlorates with hydroxylamines, yielding various condensed pyridazine derivatives (Satoh, Miyasaka, & Arakawa, 1982).
Antiviral Activity : Some derivatives of this compound have been studied for their antiviral properties. For example, Shamroukh and Ali (2008) synthesized novel 6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives and evaluated their activity against hepatitis-A virus, finding promising results (Shamroukh & Ali, 2008).
Vasodilator Activities : Research by Demirayak et al. (2004) focused on synthesizing pyridazinone and phthalazinone derivatives, including 6-[(4-arylidene-2-phenyl-5-oxoimidazolin-1-yl)phenyl]-4,5-dihydro-3(2H)-pyridazinone. These compounds exhibited significant vasodilator activities both in vitro and in vivo, indicating potential pharmaceutical applications (Demirayak et al., 2004).
Antimicrobial Activity : Suresh, Lavanya, and Rao (2016) synthesized novel thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives and evaluated their antibacterial and antifungal activities. The results showed significant biological activity against various microorganisms (Suresh, Lavanya, & Rao, 2016).
Synthesis of Fused Azines : Research by Ibrahim and Behbehani (2014) involved the synthesis of novel classes of pyridazin-3-one derivatives, exploring their reactions with different aminoazoles to form azolo[1,5-a]pyrimidine derivatives. This work contributes to the understanding of the chemical behavior and potential applications of these compounds (Ibrahim & Behbehani, 2014).
properties
IUPAC Name |
6-methyl-4-phenyl-3-[(E)-2-phenylethenyl]-[1,2]oxazolo[3,4-d]pyridazin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-23-20(24)19-17(18(21-23)15-10-6-3-7-11-15)16(25-22-19)13-12-14-8-4-2-5-9-14/h2-13H,1H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZGFJXGOWUHIC-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=NOC(=C2C(=N1)C3=CC=CC=C3)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C2=NOC(=C2C(=N1)C3=CC=CC=C3)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-yl)-ethyl]-[1,2,4]triazolidine-3,5-dion](/img/structure/B3098060.png)
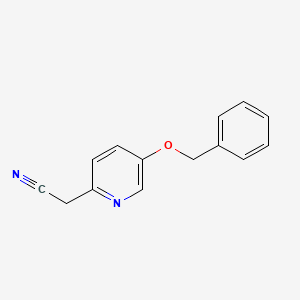
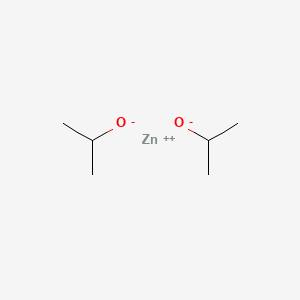

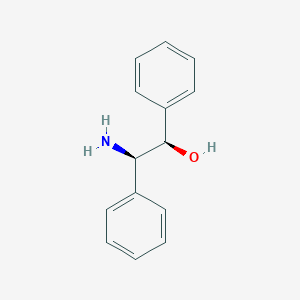
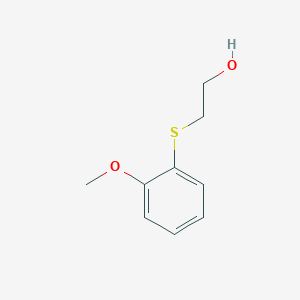
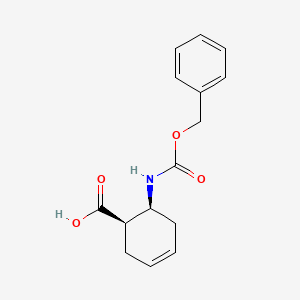
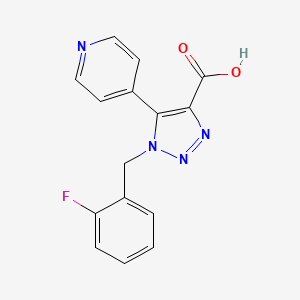

![N-[4-(dimethylamino)phenyl]prop-2-enamide](/img/structure/B3098118.png)

![2-[5-(trifluoromethoxy)-1H-indol-3-yl]ethanol](/img/structure/B3098140.png)

